2-Chloro-6-fluorobenzotrichloride 2-Chloro-6-fluorobenzotrichloride
Brand Name: Vulcanchem
CAS No.: 84473-83-6
VCID: VC3763005
InChI: InChI=1S/C7H3Cl4F/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H
SMILES: C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)F
Molecular Formula: C7H3Cl4F
Molecular Weight: 247.9 g/mol

2-Chloro-6-fluorobenzotrichloride

CAS No.: 84473-83-6

Cat. No.: VC3763005

Molecular Formula: C7H3Cl4F

Molecular Weight: 247.9 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-fluorobenzotrichloride - 84473-83-6

Specification

CAS No. 84473-83-6
Molecular Formula C7H3Cl4F
Molecular Weight 247.9 g/mol
IUPAC Name 1-chloro-3-fluoro-2-(trichloromethyl)benzene
Standard InChI InChI=1S/C7H3Cl4F/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H
Standard InChI Key PNAGDDZKFJHOOK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)F
Canonical SMILES C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)F

Introduction

Synthesis and Production Methods

Chlorination and Fluorination Pathways

The synthesis of 2-chloro-6-fluorobenzotrichloride typically begins with 2-chloro-6-fluorotoluene. Under ultraviolet light and elevated temperatures (100–200°C), chlorination proceeds via a radical mechanism, yielding a mixture of benzyl chloride derivatives. Key intermediates include 2-chloro-6-fluorobenzyl chloride (C₇H₅Cl₂F) and 2-chloro-6-fluorobenzotrichloride .

Critical Reaction Parameters:

  • Temperature: 180°C optimal for minimizing side products.

  • Catalysts: Iron-based solid superacids (e.g., SO₄²⁻/Fe₃O₄) enhance hydrolysis efficiency during downstream processing .

  • Stoichiometry: Excess chlorine gas ensures complete substitution of methyl hydrogens.

A representative synthesis from the patent literature involves:

  • Chlorinating 2-chloro-6-fluorotoluene at 180°C with Cl₂ gas and PCl₃ as a promoter.

  • Hydrolyzing the trichloromethyl intermediate with water at 180°C using SO₄²⁻/Fe₃O₄ catalyst.

  • Neutralizing with aqueous Na₂CO₃ (pH ≥8) to isolate 2-chloro-6-fluorobenzaldehyde, a precursor to the trichloride .

StepConditionsProductsYield
ChlorinationCl₂, 180°C, UV lightBenzyl chloride derivatives95%
HydrolysisH₂O, SO₄²⁻/Fe₃O₄, 180°C2-Chloro-6-fluorobenzoic acid99.7% purity

Chemical Reactions and Derivatives

Hydrolysis to Carboxylic Acids

Controlled hydrolysis of the trichloromethyl group yields 2-chloro-6-fluorobenzoic acid, a key intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs). Reaction with water at 180°C in the presence of Fe₃O₄/SO₄²⁻ achieves near-quantitative conversion .

Mechanistic Insight:
The solid superacid catalyst polarizes the C-Cl bond, facilitating nucleophilic attack by water. Alkaline workup (pH 8–9) ensures protonation of the carboxylic acid and phase separation.

Fluorination and Chlorine Substitution

The compound’s chlorine atoms undergo displacement reactions with hydrogen fluoride (HF) at 310°C, producing 2-chloro-6-fluorobenzotrifluoride (C₇H₃ClF₄). This derivative exhibits enhanced thermal stability and is used in liquid crystal displays.

ReactionConditionsOutcome
HF gas, 310°CTubular reactor, AlCl₃ catalystBenzotrifluoride derivatives (96.2% yield)
Cl₂ gas, intermittent dosingDuring catalyst deactivationReactivates catalyst, reduces byproducts

Biological Activity and Pharmacological Research

Antiviral Activity Against HIV-1

Derivatives such as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (DABOs) demonstrate picomolar activity against wild-type HIV-1 and drug-resistant mutants. Stereoelectronic effects from the chloro-fluoro substitution pattern enhance binding to reverse transcriptase’s hydrophobic pocket.

Key Findings:

  • EC₅₀ Values: 2–5 pM for wild-type HIV-1.

  • Resistance Profile: Maintains efficacy against K103N and Y181C mutants.

CompoundActivity (EC₅₀)Selectivity Index
2-Cl-6-F-S-DABO2.1 pM>10,000
6-Difluorobenzyl analog15 pM3,500

Enzyme Inhibition Mechanisms

The trichloromethyl group acts as a suicide inhibitor for cytochrome P450 enzymes, forming covalent adducts with heme iron. This property is exploited in prodrug design for targeted therapies.

Industrial and Pharmaceutical Applications

Agrochemical Synthesis

2-Chloro-6-fluorobenzotrichloride is a precursor to herbicides (e.g., fluorochloridone) and fungicides. Its electron-deficient ring directs electrophilic substitution in pyrethroid synthesis.

Polymer Science

Incorporation into polyarylates improves flame retardancy and dielectric properties. Copolymers with bisphenol A achieve UL94 V-0 ratings for electronics encapsulation.

Recent Advances and Research Directions

Green Synthesis Innovations

A 2025 study demonstrated solvent-free mechanochemical synthesis using ball milling, reducing energy input by 40% compared to thermal methods.

HIV Drug Development

Ongoing clinical trials explore DABO derivatives for long-acting antiretroviral therapy. Subcutaneous implants delivering 2-Cl-6-F-S-DABO show 6-month viral suppression in primate models.

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